(+)-Cloprostenol methyl amide
Description
Contextualization of (+)-Cloprostenol methyl amide within Prostanoid Biochemistry
Prostanoids are a subclass of eicosanoids derived from the fatty acid arachidonic acid. The biosynthesis of PGF2α can occur via two primary pathways. In the first, prostaglandin (B15479496) H2 (PGH2), the product of cyclooxygenase (COX) enzyme activity on arachidonic acid, is directly converted to PGF2α by prostaglandin F synthase. nih.gov The second pathway involves the conversion of prostaglandin E2 (PGE2) to PGF2α by a keto-reductase. nih.gov
(+)-Cloprostenol is a synthetic analog of PGF2α, and this compound is a further modification of this structure. caymanchem.com Specifically, it is the methyl amide derivative of (+)-Cloprostenol, a modification that increases its lipid solubility. caymanchem.com This enhanced lipophilicity can influence its absorption, distribution, and metabolism within biological systems. Amide derivatives of prostaglandins (B1171923) are sometimes considered prodrugs, which may be hydrolyzed in specific tissues to release the active free acid form. caymanchem.com
The core structure of (+)-Cloprostenol, and by extension its methyl amide derivative, is designed to be a potent agonist for the FP receptor. caymanchem.com The activation of the FP receptor by PGF2α or its analogs typically leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C. nih.gov This signaling cascade is central to the physiological effects of PGF2α analogs, including their well-documented luteolytic activity—the regression of the corpus luteum. wikipedia.org
Academic Significance and Research Trajectory of Prostaglandin F2α Analogs
The academic significance of PGF2α analogs is extensive, with a research trajectory that has evolved from foundational studies in reproductive physiology to explorations of their roles in other physiological and pathological processes.
Historically, the primary focus of PGF2α analog research has been in veterinary medicine, particularly in the reproductive management of livestock. kisti.re.kr Analogs like cloprostenol (B1669231) are widely used for estrous synchronization, induction of parturition, and treatment of reproductive disorders in cattle and other species. kisti.re.krmsd-animal-health.co.in This is due to their potent luteolytic effect, which allows for the artificial control of the estrous cycle. wikipedia.org
The research trajectory has also moved towards understanding the nuanced roles of PGF2α and its analogs in human health and disease. For instance, PGF2α analogs like latanoprost (B1674536) and bimatoprost (B1667075) have become first-line treatments for glaucoma. nih.govyoutube.com They lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor.
Furthermore, research has delved into the potential of PGF2α analogs in other therapeutic areas. Studies have investigated their role in hair growth, leading to the development of treatments for alopecia. arizona.edu The pro-inflammatory properties of PGF2α have also led to research into the involvement of its signaling pathways in cardiovascular diseases and cancer. nih.govnih.gov For example, PGF2α has been shown to induce hypertrophic responses in cardiac myocytes and may play a role in the development of hypertension. nih.gov In oncology, the PGF2α signaling pathway has been implicated in promoting malignant transformation in certain contexts. nih.gov
The development of more selective and potent PGF2α analogs, such as this compound, reflects the ongoing effort to refine the therapeutic window of this class of compounds. Research continues to explore the structure-activity relationships of these analogs to develop molecules with enhanced tissue specificity and reduced side effects.
Research Findings on PGF2α Analogs
| Compound | Receptor Target | Primary Investigated Effect | Key Research Finding | Citation |
|---|---|---|---|---|
| This compound | FP Receptor | Luteolysis | A more lipid-soluble form of (+)-Cloprostenol, which is a potent luteolytic agent. | caymanchem.com |
| Latanoprost | FP Receptor | Reduction of Intraocular Pressure | Used as a first-line treatment for glaucoma; lowers intraocular pressure by increasing uveoscleral outflow. | nih.govyoutube.com |
| Bimatoprost | FP Receptor | Reduction of Intraocular Pressure, Hair Growth | Effective in treating glaucoma and has been developed as a treatment for hypotrichosis (inadequate eyelashes). | nih.govarizona.edu |
| Travoprost (B1681362) | FP Receptor | Reduction of Intraocular Pressure | A PGF2α analog used in the management of glaucoma. | nih.gov |
PGF2α Signaling Pathways in Research
| Signaling Pathway | Key Proteins Involved | Associated Physiological/Pathological Process | Citation |
|---|---|---|---|
| Phospholipase C (PLC) Pathway | FP Receptor, Gq protein, Phospholipase C, Inositol (B14025) trisphosphate (IP3), Diacylglycerol (DAG), Protein Kinase C (PKC) | Luteolysis, Smooth Muscle Contraction, Intraocular Pressure Regulation | nih.gov |
| Mitogen-Activated Protein Kinase (MAPK) Pathway | FP Receptor, Ras, Raf, MEK, ERK | Cell Proliferation, Cellular Differentiation, Apoptosis, Inflammation | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) Transactivation | FP Receptor, EGFR | Cell Growth, Proliferation | nih.gov |
Properties
Molecular Formula |
C23H32ClNO5 |
|---|---|
Molecular Weight |
438 |
InChI |
InChI=1S/C23H32ClNO5/c1-25-23(29)10-5-3-2-4-9-19-20(22(28)14-21(19)27)12-11-17(26)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,26-28H,3,5,9-10,14-15H2,1H3,(H,25,29)/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 |
InChI Key |
IFOQFZVPFCRSLM-OWEKAKITSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CCCCC(NC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC(Cl)=C2)[C@H](O)C1 |
Synonyms |
D-Cloprostenol methyl amide; (+)-16-m-Chlorophenoxy tetranor PGF2α methyl amide |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for Stereoselective Total Synthesis of Prostaglandin (B15479496) F2α Derivatives
The intricate stereochemical architecture of prostaglandins (B1171923) has made them a benchmark for synthetic organic chemists. synarchive.comacs.orgacs.org Modern synthetic approaches have evolved to be highly efficient and stereoselective, often categorized into chemoenzymatic and catalyst-controlled methods.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes for key transformations, offering a powerful tool for constructing complex chiral molecules under mild conditions. A unified chemoenzymatic synthesis has been developed for several prostaglandins, including cloprostenol (B1669231), from a readily available dichloro-containing bicyclic ketone. nih.govrsc.org This strategy utilizes two key enzymatic steps:
Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation: This step achieves a stereoselective oxidation of the bicyclic ketone with high enantiomeric excess (99% ee). nih.gov
Ketoreductase (KRED)-catalyzed diastereoselective reduction: A subsequent reduction of an enone intermediate is catalyzed by a ketoreductase, establishing the desired stereochemistry with high diastereomeric ratios (87:13 to 99:1 dr). nih.gov
Another concise chemoenzymatic method involves the synthesis of a common bromohydrin intermediate, which is a radical equivalent of the well-known Corey lactone. nih.govresearchgate.net This approach can produce various prostaglandins in 5 to 7 steps. nih.govresearchgate.net For instance, a gram-scale synthesis of cloprostenol has been achieved using this strategy. nih.gov
| Prostaglandin Analogue | Key Enzymatic Step(s) | Number of Steps | Overall Yield | Reference |
|---|---|---|---|---|
| Cloprostenol | BVMO-catalyzed oxidation, KRED-catalyzed reduction | 11-12 | 3.8-8.4% | nih.gov |
| Bimatoprost (B1667075) | BVMO-catalyzed oxidation, KRED-catalyzed reduction | 11-12 | 3.8-8.4% | nih.gov |
| PGF2α | BVMO-catalyzed oxidation, KRED-catalyzed reduction | 11-12 | 3.8-8.4% | nih.gov |
| Fluprostenol | BVMO-catalyzed oxidation, KRED-catalyzed reduction | 11-12 | 3.8-8.4% | nih.gov |
Catalyst-Controlled Asymmetric Synthesis Routes
| Key Reaction | Catalyst System | Stereochemical Control | Overall Yield (PGF2α) | Reference |
|---|---|---|---|---|
| Dynamic kinetic asymmetric Suzuki–Miyaura coupling | Rhodium catalyst with a chiral ligand | >99% ee, single diastereoisomer | 19% (16 steps) | acs.org |
Synthesis of (+)-Cloprostenol methyl amide and Related Amide Analogs
The synthesis of this compound and its analogues typically involves the amidation of a corresponding carboxylic acid or ester precursor.
Amidation Reactions from Methyl Esters
The conversion of methyl esters to amides is a common and effective method for synthesizing prostaglandin amides. This transformation can be achieved by reacting the methyl ester with the desired amine. One specific study details the synthesis of D-Cloprostenol (B24006) amides from D-Cloprostenol methyl ester. researchgate.net The reaction involves dissolving the methyl ester in a suitable solvent, such as methanol (B129727), and then adding the amine. researchgate.net This straightforward approach provides a direct route to the corresponding amide. The methyl amide modification in (+)-Cloprostenol likely serves as a prodrug formulation, potentially enhancing tissue penetration and metabolic stability.
Formation of 1-Ethylamide and 1-Ethanolamide Derivatives
The synthesis of 1-ethylamide and 1-ethanolamide derivatives of D-Cloprostenol has been explicitly described. researchgate.net
D-Cloprostenol 1-ethylamide: This compound is synthesized by reacting D-Cloprostenol methyl ester with a solution of ethylamine (B1201723) in methanol at a cooled temperature (5°C). researchgate.net
D-Cloprostenol 1-ethanolamide: This derivative is prepared by treating D-Cloprostenol methyl ester with ethanolamine (B43304) in methanol, with the addition of sodium methoxide (B1231860). researchgate.net
The crude products from these reactions are then purified using pressure chromatography on silica (B1680970) gel. researchgate.net
| Product | Starting Material | Key Reagents | Purification Method | Reference |
|---|---|---|---|---|
| D-Cloprostenol 1-ethylamide | D-Cloprostenol methyl ester | Ethylamine in methanol | Pressure chromatography on silica gel | researchgate.net |
| D-Cloprostenol 1-ethanolamide | D-Cloprostenol methyl ester | Ethanolamine, sodium methoxide in methanol | Pressure chromatography on silica gel | researchgate.net |
Preparation and Isolation of Stereoisomers and Epimers
Cloprostenol is a racemic mixture, meaning it consists of two enantiomers, R-cloprostenol and S-cloprostenol. europa.eu The desired (+)-isomer, also known as D-cloprostenol, must be separated from its enantiomer or synthesized stereoselectively. europa.euepo.org
A specially designed synthetic pathway and chromatographic methods can be used to isolate the pure R-enantiomer (d-cloprostenol). europa.eu High-performance liquid chromatography (HPLC) is a key technique for the separation and quantification of cloprostenol enantiomers. A method using a Chiralcel OD-RH column has been developed for the baseline resolution of (+/-)-cloprostenol. nih.gov
In addition to enantiomers, epimers can also be formed during the synthesis of prostaglandins. The 15-epi-isomers of D-Cloprostenol and its amide derivatives are common impurities. researchgate.net These epimers, which differ in the stereoconfiguration at the C-15 position, can be synthesized by similar amidation reactions starting from the 15-epi-Cloprostenol methyl ester. researchgate.net Their preparation is often necessary for use as analytical standards to identify and quantify impurities in the active pharmaceutical ingredient. researchgate.net The separation of these diastereomeric epimers can be achieved using chromatographic techniques such as pressure chromatography on silica gel. researchgate.net
Synthesis of 15-epi-Cloprostenol Derivatives
The stereochemistry at the C-15 position is a critical determinant of the biological activity of prostaglandins. The naturally occurring and more active form typically possesses the (S) configuration at C-15 (in PGF2α analogues), while the (R) epimer, known as the 15-epi derivative, is significantly less active medchemexpress.com. The synthesis of these 15-epi derivatives is important for structure-activity relationship studies and for their use as analytical standards to identify impurities in active pharmaceutical ingredients.
A primary method for synthesizing 15-epi-Cloprostenol amides involves the amidation of the corresponding 15-epi-Cloprostenol methyl ester. researchgate.net This process is a direct conversion of the ester functional group to an amide through reaction with an appropriate amine. For instance, 15-epi-D-Cloprostenol ethylamide and 15-epi-D-Cloprostenol ethanolamide have been synthesized from fractions of epi-D-Cloprostenol methyl ester. researchgate.net The crude products from these reactions are typically purified using pressure chromatography on silica gel. researchgate.net
The synthesis can be achieved by dissolving the 15-epi-Cloprostenol methyl ester in a solvent like methanol, followed by the addition of the desired amine.
Table 1: Synthesis of 15-epi-D-Cloprostenol Amide Derivatives
| Product | Starting Material | Key Reagents | Yield |
|---|
Data sourced from Synthesis and Characterization of 1-Ethylamide and 1-Ethanolamide of D-Cloprostenol and their 15-Epimers. researchgate.net
The characterization of the resulting epimers is confirmed through various spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 NMR (¹³C-NMR), 2D-NMR (COSY and HETCOR), and Mass Spectrometry (MS). researchgate.net
Generation of 5,6-trans Isomers
Prostaglandins of the F2α series, including Cloprostenol, are characterized by a cis double bond between carbons 5 and 6. However, the corresponding 5,6-trans isomer can also be formed. This trans isomer is thermodynamically more stable than the biologically active cis isomer. caymanchem.com The generation of the 5,6-trans isomer is often considered a synthetic challenge, as its presence as an impurity can complicate the purification of the desired cis isomer. google.com
The chemical conversion of prostaglandins isolated from natural sources, such as the coral Plexaura homomalla, has been a route to prepare various isomers, including the 5,6-trans forms of PGF2α and PGE2. nih.govacs.org While specific methodologies for the targeted synthesis of the 5,6-trans isomer of this compound are not extensively detailed in readily available literature, the principles of its formation are understood from related prostaglandin chemistry. Isomerization of the cis double bond to the trans configuration can occur under certain reaction conditions, particularly those involving acid or thermal stress, leading to the formation of this more stable isomer as a byproduct during synthesis. google.com
Table 2: Comparison of PGF2α Isomers
| Isomer | Double Bond Configuration (C5-C6) | Thermodynamic Stability | Notes |
|---|---|---|---|
| PGF2α | cis | Less Stable | Biologically active form. |
Chemical Interconversions within the Prostaglandin Family (e.g., F/J-Interconversion)
The structural framework of prostaglandins allows for chemical transformations that can convert one class into another. A notable example is the interconversion of F-type prostaglandins, like Cloprostenol, into J-type prostaglandins (PGJ). researchgate.net The J-series prostaglandins are characterized by a cyclopentenone ring structure and exhibit potent biological activities, including anticancer properties. researchgate.net
The conversion of an F-type prostaglandin to a J-type involves a series of chemical steps that modify the cyclopentane (B165970) core. For example, racemic cloprostenol methyl ester can be converted into Δ¹²-J₂ and 15-deoxy-Δ¹²-¹⁴-J₂ derivatives. researchgate.net A key stage in this process involves the selective protection of the hydroxyl groups. The 9α,11α-dihydroxy groups can be protected as a cyclic 9,11-phenylboronate ester, allowing for further selective reactions. researchgate.net
Subsequent transformations can lead to the formation of the J-type prostaglandin. This often involves creating a system of conjugated double bonds within the molecular structure. researchgate.net For instance, Cloprostenol methyl ester was transformed into a Δ¹¹,¹³-15-keto analog via a 9,11-dihydroxy-15-oxo derivative, which, after acylation and elimination of the 11-acetoxy group, yielded the enone system characteristic of J-type prostaglandins. researchgate.net
Table 3: Key Steps in F-to-J Prostaglandin Interconversion
| Step | Transformation | Purpose |
|---|---|---|
| 1 | Protection of 9,11-hydroxyls | Allows for selective modification of other functional groups. researchgate.net |
| 2 | Oxidation of 15-hydroxyl | Forms a 15-keto intermediate, a precursor to the enone system. researchgate.net |
This interconversion highlights the chemical versatility of the prostaglandin scaffold and provides a synthetic route to access different classes of these potent lipid mediators from a common precursor.
Molecular Pharmacological Characterization and Receptor Level Investigations
Prostanoid Receptor Agonism Profiling
The pharmacological activity of (+)-Cloprostenol methyl amide is primarily defined by its potent and selective agonism at the FP receptor, a member of the G protein-coupled receptor superfamily. Activation of the FP receptor typically leads to the stimulation of the Gq/11 protein, which in turn activates phospholipase C, leading to the generation of inositol (B14025) phosphates and the mobilization of intracellular calcium.
While specific binding affinity (Ki) or potency (EC50) values for this compound are not widely available in published literature, the activity of its parent compound, (+)-cloprostenol, provides significant insight. (+)-Cloprostenol is a highly potent FP receptor agonist, demonstrating significantly greater potency than the endogenous ligand, PGF2α. caymanchem.comnih.gov In studies on the differentiation of rat adipose precursors, (+)-cloprostenol exhibited an IC50 value of 3 pM, highlighting its potent biological activity. caymanchem.com
In functional assays measuring phosphoinositide (PI) turnover in human trabecular meshwork cells, a key signaling pathway for FP receptor activation, cloprostenol (B1669231) was found to be a potent agonist with an EC50 of 4.5 nM. researchgate.net This was significantly more potent than PGF2α in the same assay system. researchgate.net Other prostaglandin (B15479496) analogs with amide modifications, such as bimatoprost (B1667075) (an ethyl amide), also function as FP receptor agonists, although they may exhibit different potency profiles. researchgate.net For instance, bimatoprost showed an EC50 value between 1410-6940 nM in stimulating PI turnover. researchgate.net
| Compound | Assay | Cell Type | Potency (EC50/IC50) |
|---|---|---|---|
| Cloprostenol | Phosphoinositide Turnover | Human Trabecular Meshwork | 4.5 nM |
| PGF2α | Phosphoinositide Turnover | Human Trabecular Meshwork | 120 nM |
| Bimatoprost (Ethyl Amide) | Phosphoinositide Turnover | Human Trabecular Meshwork | 1410-6940 nM |
| (+)-Cloprostenol | Inhibition of Adipose Precursor Differentiation | Rat Primary Cultures | 3 pM (IC50) |
Radioligand displacement assays are a standard method to determine the binding affinity of a compound for a receptor. nih.gov In these assays, an unlabeled compound competes with a radiolabeled ligand for binding to the receptor, and the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the equilibrium dissociation constant (Ki).
Specific radioligand displacement data for this compound are not readily found in scientific literature. However, studies on related PGF2α derivatives provide context. For example, modification of the C-1 carboxylic acid of PGF2α to a dimethyl amide has been shown to reduce binding affinity for the FP receptor. oup.com Another potent PGF2α analog, 17-phenyl trinor PGF2α, binds to the FP receptor with a relative potency of 756% compared to PGF2α. caymanchem.com Its methyl amide derivative is also noted as an analog. caymanchem.com These findings suggest that while the core structure ensures affinity for the FP receptor, modifications at the C-1 position can significantly modulate this binding.
| Compound | Relative Binding Affinity vs. PGF2α | Receptor/Tissue |
|---|---|---|
| PGF2α methyl ester | 26.3% | Ovine Corpus Luteum |
| PGF2α dimethyl amide | Reduced binding (qualitative) | Ovine Corpus Luteum |
| 17-phenyl trinor PGF2α | 756% | Ovine Luteal Cells |
Activation of the FP receptor by an agonist leads to the stimulation of phospholipase C and a subsequent increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). The rise in IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in the intracellular calcium concentration ([Ca2+]i). nih.govnih.gov This calcium signal is a hallmark of FP receptor activation.
While direct studies measuring calcium mobilization in response to this compound are scarce, the parent compound and other PGF2α amides have been shown to elicit this response. For example, PGF2α serinol amide has been demonstrated to induce calcium mobilization in RAW 264.7 macrophages and H1819 cells with very high potency, exhibiting EC50 values of 3.7 pM and 1.2 pM, respectively. caymanchem.com This indicates that the amide functionality is compatible with the activation of this signaling pathway. Given that (+)-cloprostenol is a potent FP agonist, it is expected that this compound also activates the calcium signaling pathway, though its potency may be influenced by the methyl amide modification and potential prodrug hydrolysis.
| Compound | Cell Type | Potency (EC50) |
|---|---|---|
| PGF2α serinol amide | RAW 264.7 Macrophages | 3.7 pM |
| PGF2α serinol amide | H1819 Cells | 1.2 pM |
The synthetic analog (+)-cloprostenol is substantially more potent than the endogenous FP receptor agonist, PGF2α. caymanchem.comnih.gov In studies investigating the inhibition of adipose differentiation, cloprostenol was approximately 3,300 times more potent than PGF2α, with an IC50 of 3 x 10^-12 M compared to 10^-8 M for PGF2α. nih.gov In functional assays of PI turnover, cloprostenol was about 27 times more potent than PGF2α. researchgate.net While a direct quantitative comparison for this compound is not available, its structural similarity to (+)-cloprostenol suggests it belongs to a class of highly potent PGF2α analogs. The methyl amide modification may alter this potency, potentially by affecting receptor interaction directly or by influencing its pharmacokinetic properties as a prodrug.
Structure-Activity Relationship (SAR) Elucidations
The structure-activity relationship (SAR) for FP receptor agonists reveals that several structural features of the prostaglandin molecule are critical for high-affinity binding and potent activation of the receptor.
The modification of the C-1 carboxylic acid to a methyl amide in this compound has significant implications for its pharmacological profile. The carboxylic acid group of PGF2α is a key site for interaction with the FP receptor. Studies have shown that modifying this group, for example to a methyl ester or a dimethyl amide, can lead to a reduction in binding affinity. oup.com This suggests that the carboxylate anion forms an important ionic interaction with a positively charged residue in the receptor's binding pocket.
Replacing the carboxylic acid with a neutral amide group, as in this compound, removes this potential for ionic bonding. This could result in lower intrinsic activity at the FP receptor compared to the parent carboxylic acid, (+)-cloprostenol. However, the amide form may function as a prodrug. caymanchem.comcaymanchem.com The increased lipophilicity of the methyl amide derivative compared to the free acid can enhance its ability to cross cell membranes. caymanchem.com Once inside the target tissue, enzymatic hydrolysis by amidases can convert the methyl amide back to the active carboxylic acid, (+)-cloprostenol, leading to potent local activity. caymanchem.com
Therefore, the methyl amide moiety has a dual impact: it likely reduces direct binding affinity compared to the free acid but may improve the compound's delivery to the site of action, where it is converted to the highly potent parent compound. This prodrug strategy is a common approach in the design of prostaglandin analogs to enhance their therapeutic utility.
Role of Stereochemistry (e.g., 9α, 11α, 15R Configurations) in Biological Activity
The stereochemistry of prostaglandin analogs is a critical determinant of their biological activity, dictating the precision of their fit within the binding pocket of their target receptors. In this compound, the specific spatial arrangement of hydroxyl groups and side chains, defined by the 9α, 11α, and 15R configurations, is essential for its high-affinity binding and potent agonism at the FP receptor. caymanchem.comeuropa.eu
The hydroxyl groups on the cyclopentane (B165970) ring at positions C-9 and C-11 are in the α-configuration, which is a foundational structural feature for PGF-series prostaglandins (B1171923) and their analogs to achieve receptor recognition and activation. europa.eu
The stereochemistry at the C-15 position is particularly crucial. The (15R)-hydroxyl configuration, as found in (+)-cloprostenol, is vital for potent biological activity. Comparative studies have shown that the corresponding 15(S) epimer, (+)-15-epi Cloprostenol, is significantly less active as an FP receptor ligand by several orders of magnitude. medchemexpress.com This highlights the stringent requirement of the 15R configuration for optimal receptor interaction.
Furthermore, research comparing the dextrorotatory enantiomer (d-cloprostenol, or (+)-cloprostenol) with the racemic mixture (dl-cloprostenol) demonstrates that the binding to PGF2α receptors is highly stereospecific. nih.gov In studies using bovine corpus luteum cell membranes, d-cloprostenol (B24006) was found to be equipotent with the endogenous ligand PGF2α and approximately 150 times more potent than the racemic mixture in inhibiting the binding of radiolabeled PGF2α. nih.gov This underscores the biological importance of the specific (+) enantiomer for receptor-level activity.
Substituent Effects on Prostanoid Receptor Binding and Functional Response
The chemical modifications differentiating this compound from the endogenous PGF2α profoundly influence its receptor binding profile and functional response. These substitutions enhance potency, selectivity, and metabolic stability.
The substitution of the C-1 carboxyl group with a methyl amide group results in this compound. This modification increases the lipophilicity of the molecule compared to its free acid counterpart, (+)-cloprostenol. caymanchem.com It has been suggested that amide forms of prostaglandins may function as prodrugs, which would require in-vivo hydrolysis to the bioactive free acid to exert their full effect. caymanchem.com
A key structural feature of cloprostenol is the 16-(3-chlorophenoxy) group on the omega (ω) chain. This bulky, aromatic substituent serves two primary functions. Firstly, it significantly enhances the binding affinity for the FP receptor. Secondly, it provides steric hindrance that protects the C-15 hydroxyl group from rapid metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, thereby increasing the compound's biological half-life.
| Substituent | Position | Effect on Molecular Properties |
|---|---|---|
| Methyl Amide (-C(O)NHCH₃) | C-1 | Increases lipophilicity; may act as a prodrug. caymanchem.com |
| 3-Chlorophenoxy Group | C-16 | Enhances FP receptor binding affinity and confers resistance to metabolic oxidation. |
| Hydroxyl Group (-OH) | C-15 (R configuration) | Essential for high-potency biological activity; the (S) configuration is significantly less active. medchemexpress.com |
Cross-Reactivity with Other Prostanoid Receptors and Related Targets
While (+)-cloprostenol is primarily characterized as a potent and selective FP receptor agonist, investigations into its broader pharmacological profile reveal a degree of cross-reactivity with other prostanoid receptors. caymanchem.complos.org Endogenous prostanoids often exhibit some level of interaction with multiple receptor types, and synthetic analogs can share this characteristic. plos.orgnih.gov
Studies on guinea-pig aorta have demonstrated that (+)-cloprostenol can exert agonist effects on prostanoid EP1 and EP3 receptors in addition to its primary action on FP receptors. nih.gov In this tissue, the contractile activity of (+)-cloprostenol was attributed to a self-synergism resulting from the co-activation of EP3 and TP (thromboxane A2-like) receptors. nih.gov
The selectivity profile of a prostaglandin analog is a critical aspect of its pharmacological characterization. For context, studies on other ocular hypotensive PGF2α analogs have quantified their binding affinities and functional potencies across a panel of prostanoid receptors. For instance, travoprost (B1681362) acid (structurally related to cloprostenol) shows very high selectivity for the FP receptor with minimal affinity for DP, EP, IP, and TP receptors. nih.gov In contrast, other analogs like bimatoprost acid and latanoprost (B1674536) acid display significant binding and functional activity at EP1 and EP3 receptors, alongside their FP receptor agonism. nih.gov
In functional assays on neonatal rat cardiomyocytes, cloprostenol, acting as an FP agonist, produced a concentration-dependent decrease in the beating rate, confirming its activity on this receptor in cardiac tissue. plos.org The distinct effects of agonists for other prostanoid receptors in the same system help to frame the specific functional consequences of FP receptor activation by cloprostenol. plos.org
| Receptor Target | Observed Activity of (+)-Cloprostenol | Reference |
|---|---|---|
| FP Receptor | Potent agonist activity. | caymanchem.commedchemexpress.complos.org |
| EP1 Receptor | Agonist activity observed in guinea-pig trachea. | nih.gov |
| EP3 Receptor | Agonist activity contributing to contractile self-synergism in guinea-pig aorta. | nih.gov |
| TP Receptor | Contributes to contractile self-synergism with EP3 activation in guinea-pig aorta. | nih.gov |
Biological Activities in Non Human Experimental Systems
Luteolytic Efficacy and Mechanism in Animal Models
(+)-Cloprostenol methyl amide is noted for its potent luteolytic activity, which is the process of regression of the corpus luteum. smolecule.com This action is central to its effects on the reproductive cycle. The parent compound, (+)-cloprostenol, is a potent FP receptor agonist. caymanchem.comtargetmol.com
Dose-Response Characterization in Rodent Models (e.g., Rats, Hamsters)
In rodent models, the parent compound (+)-cloprostenol has demonstrated significant luteolytic potency. It is reported to be 200 times more potent than the natural PGF2α in terminating pregnancy in hamsters and 100 times more potent in rats. caymanchem.comtargetmol.com While specific dose-response studies for this compound are not detailed in the provided results, the high potency of its parent compound in these models suggests a strong luteolytic capability. caymanchem.comtargetmol.com Studies on cloprostenol (B1669231) in rats have shown that its ability to terminate pregnancy by inducing luteolysis is dependent on the stage of gestation. europa.eu
Comparative Luteolytic Potency in Ruminant and Primate Models
In ruminants, such as cattle and ewes, cloprostenol is an effective luteolytic agent used to synchronize estrus. europa.eueuropa.euanimal-reproduction.org Studies in ewes have shown a dose-dependent effect of cloprostenol on luteolysis, with higher doses leading to a greater proportion of animals completing luteal regression. nih.gov It was also noted that higher pre-treatment progesterone (B1679170) concentrations could reduce the sensitivity to lower doses of cloprostenol. nih.gov In cattle, cloprostenol is used for the induction of estrus and to manage reproductive disorders. caymanchem.comnih.gov Research in lactating dairy cows has explored the effects of different doses of d-cloprostenol (B24006) on luteolysis, indicating that higher doses can improve the rate of complete corpus luteum regression. animal-reproduction.orgnih.gov
Information regarding the specific luteolytic potency of this compound in primate models is limited in the provided search results. However, studies on the parent compound cloprostenol in marmosets have been conducted to understand its metabolic fate. europa.eu The general mechanism of PGF2α and its analogs in primates involves the induction of luteolysis, which is a critical part of the estrous cycle regulation. researchgate.net
Modulation of Smooth Muscle Activity in Isolated Tissue Preparations
Prostaglandins (B1171923) and their analogs are well-known for their potent pharmacological effects on smooth muscle tissues. europa.eu
Characterization of Uterine Contraction Modulation
(+)-Cloprostenol and its derivatives are known to have a direct contractile effect on the myometrium. nih.gov In experimental settings with cows, d-cloprostenol has been shown to significantly increase intrauterine pressure and uterine motility, with higher doses producing a more sustained contractile response. nih.gov The contractile activity of cloprostenol in uterine tissue is a key aspect of its physiological action. nih.gov The expression of the prostaglandin (B15479496) F receptor (FP), which mediates contraction, is modulated by steroid hormones in the rat uterus, increasing significantly during pregnancy and peaking during labor. nih.gov
Differential Effects on Other Smooth Muscle Tissues
Beyond the uterus, (+)-cloprostenol has been shown to exert effects on other smooth muscle tissues. In isolated guinea-pig aorta, (+)-cloprostenol can induce strong contraction through a self-synergism mechanism involving co-activation of both EP3 and TP receptors. nih.gov It also exhibits agonist activity at EP1 receptors in guinea-pig trachea, although with lower potency compared to other prostanoids. nih.gov This indicates that the effects of (+)-cloprostenol are not limited to reproductive tissues and can involve different prostanoid receptor systems.
Reproductive Physiology and Endocrine System Modulation in Research Animal Models
The primary role of this compound in reproductive physiology stems from its potent luteolytic action, which directly influences the endocrine system. smolecule.com By causing the regression of the corpus luteum, it leads to a rapid decline in progesterone levels. This hormonal shift is a key signal for the initiation of a new estrous cycle in many species. europa.eueuropa.eu
In sows, administration of D-cloprostenol sodium has been shown to influence lactation-related hormones and improve lactation performance. frontiersin.orgfrontiersin.org Specifically, it can increase prolactin levels in prenatal sows. frontiersin.org In mares, cloprostenol is widely used in reproductive management, although the interval from treatment to ovulation can be variable and may impact pregnancy rates. nih.gov
The endocrine system's regulation of reproductive processes is complex, involving interactions between various hormones. nih.govnih.gov The introduction of an exogenous prostaglandin analog like this compound serves as a powerful tool to manipulate the estrous cycle for research and veterinary purposes.
Interactive Data Table: Luteolytic Potency of (+)-Cloprostenol
| Animal Model | Relative Potency (vs. PGF2α) | Reference |
| Hamster | 200x more potent | caymanchem.comtargetmol.com |
| Rat | 100x more potent | caymanchem.comtargetmol.com |
Interactive Data Table: Effects of Cloprostenol on Uterine Contraction in Cows
| Dosage | Effect on Intrauterine Pressure | Peak Effect Time | Reference |
| 0.15 mg d-cloprostenol | Significant increase | 15-30 min post-administration | nih.gov |
| 0.30 mg d-cloprostenol | Significantly greater and more sustained increase | 75-90 min post-administration | nih.gov |
Regulation of Estrus Cycle in Veterinary Research
This compound is a synthetic analog of Prostaglandin F2α (PGF2α) and is recognized as a more lipid-soluble version of (+)-cloprostenol. caymanchem.com The parent compound, cloprostenol, is utilized in veterinary medicine as a luteolytic agent to induce estrus and manage reproductive disorders in species such as cattle, swine, and horses. caymanchem.com The primary therapeutic application of d-cloprostenol is for the induction and synchronization of estrus in cattle and horses. apvma.gov.au While the methyl amide form may serve as a prodrug, being hydrolyzed in tissues to the active free acid, specific studies detailing its direct application and efficacy in regulating the estrus cycle in veterinary research are not extensively documented in publicly available literature. caymanchem.com
Impact on Specific Reproductive Processes and Hormonal Profiles
The biological activity of (+)-cloprostenol and its derivatives is primarily centered on their potent luteolytic effects, which involve the functional and morphological regression of the corpus luteum. apvma.gov.au This action leads to a significant drop in progesterone levels, a key hormonal event that initiates the return to estrus and subsequent ovulation. apvma.gov.aunih.gov In heifers, the administration of cloprostenol induces a sharp decline in plasma progesterone concentrations to below 4 nmol/L within 24 hours of injection. nih.gov Following this, an increase in follicle-stimulating hormone (FSH) release promotes follicular maturation. apvma.gov.au
Table 1: Effects of Cloprostenol on Hormonal Profiles in Heifers This table is based on data for cloprostenol, the parent compound of this compound.
| Parameter | Observation | Reference |
|---|---|---|
| Progesterone (P4) | Sharp drop to <4 nmol/L within 24 hours post-injection. | nih.gov |
| Prostaglandin F2α Metabolite | Short-lasting peaks observed within three hours of treatment. | nih.gov |
| Bovine Pregnancy-Associated Glycoprotein 1 (bPAG1) | Gradual decrease after induced fetal expulsion. | nih.gov |
| Estradiol (B170435) (E2) | Concentrations increase following the decrease in progesterone. | nih.gov |
Investigations in Other In Vitro and Ex Vivo Biological Systems
Cellular Studies on Specific Receptor-Mediated Responses
(+)-Cloprostenol is a potent agonist for the prostaglandin F (FP) receptor. caymanchem.comglpbio.com The biological activities of PGF2α and its analogs are mediated through the activation of these specific cell surface receptors. animal-reproduction.org In vitro studies on neonatal rat cardiomyocytes have shown that cloprostenol can induce a concentration-dependent decrease in the beating rate, indicating its activity at FP receptors in these cells. plos.org Furthermore, research on progenitor Leydig cells demonstrated that cloprostenol, as a selective FP agonist, can influence the expression of interleukin-1β mRNA. nih.govoup.com
While it is understood that this compound is an analog of PGF2α and likely acts as an FP receptor agonist, detailed cellular studies specifically characterizing the receptor-mediated responses to this particular amide derivative are not extensively described in the available scientific literature. caymanchem.comglpbio.com The potential for amides of prostaglandins to act as prodrugs suggests that their activity is dependent on hydrolysis to the bioactive free acid in target tissues. caymanchem.com
Tissue-Level Responses and Organ Bath Experiments
Organ bath experiments are a standard method for investigating the contractility of isolated tissues, such as uterine smooth muscle, in response to pharmacological agents. nih.govresearchgate.netnih.gov These ex vivo studies allow for the direct measurement of tissue responses like vasoconstriction, bronchodilation, and gastrointestinal or uterine motility. reprocell.com
In vitro studies using porcine myometrium have demonstrated that cloprostenol has potent contractile actions, indicating the presence of excitatory FP receptors in the uterus. nih.gov Research on uterine strips from rats has also been used to evaluate the effects of prostaglandin analogs on contractility. biorxiv.org A study on dioestrous dairy cows found that d-cloprostenol has a direct contractile effect on the myometrium, with a higher dose resulting in a more significant and sustained increase in uterine contractility as measured by intrauterine pressure. nih.gov
Specific organ bath experiments detailing the tissue-level responses to this compound are not well-documented. However, based on the known effects of its parent compound, it would be expected to induce contractile responses in reproductive tissues that express FP receptors.
Table 2: Investigated Tissues and General Findings for Cloprostenol in Organ Bath/In Vitro Studies This table is based on data for cloprostenol and d-cloprostenol, as specific data for the methyl amide is limited.
| Tissue | Species | Key Finding | Reference |
|---|---|---|---|
| Myometrium | Porcine | Potent contractile actions, indicating excitatory FP receptors. | nih.gov |
| Uterus | Bovine | Direct contractile effect on the myometrium during dioestrus. | nih.gov |
| Cardiomyocytes | Rat (Neonatal) | Decrease in beating frequency via FP receptor agonism. | plos.org |
| Progenitor Leydig Cells | Rat | Influences interleukin-1β mRNA expression as an FP agonist. | nih.govoup.com |
Advanced Analytical Methodologies for Research Compound Characterization
Chromatographic Techniques for Purity and Isomeric Profile Assessment
Chromatographic methods are indispensable for separating (+)-Cloprostenol methyl amide from impurities, starting materials, and potential isomers, thereby allowing for its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile compounds like this compound. Given that (+)-Cloprostenol is a chiral molecule, the stereochemical purity of its derivatives is of utmost importance. acs.org Methods developed for the enantioselective analysis of the parent compound, cloprostenol (B1669231), can be adapted for its methyl amide derivative.
Chiral HPLC is often employed to resolve the enantiomers and ensure the stereochemical integrity of the desired (+)-enantiomer. A typical method would involve a chiral stationary phase (CSP) column. For instance, a cellulose-based column like the Chiralcel OD-RH has been successfully used for the baseline separation of cloprostenol enantiomers. Current time information in Bangalore, IN.umich.edu The mobile phase is a critical parameter and is often a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like sodium dihydrogenphosphate, with the pH adjusted to optimize separation. Current time information in Bangalore, IN.
Reversed-phase HPLC (RP-HPLC) is also a common technique for purity assessment and quantification. A C18 column is frequently used as the stationary phase, with a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and water, sometimes with the addition of an acid like formic acid to improve peak shape and ensure compatibility with mass spectrometry detection. nih.gov Detection is typically performed using a UV detector, with wavelengths around 210 nm or 274 nm being common for prostaglandins (B1171923) and their analogues. Current time information in Bangalore, IN.
Table 1: Representative HPLC Parameters for the Analysis of Cloprostenol Analogues
| Parameter | Chiral HPLC | Reversed-Phase HPLC |
|---|---|---|
| Column | Chiralcel OD-RH | C18, 5 µm |
| Mobile Phase | Acetonitrile/20mM Sodium Dihydrogenphosphate (pH 3.0) | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 0.7 - 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm or 274 nm | UV at 210 nm |
| Temperature | 20-25 °C | Ambient |
This table presents typical starting conditions for the HPLC analysis of cloprostenol analogues, which would be optimized for the specific analysis of this compound.
Gas Chromatography (GC) for Volatile Metabolites or Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Prostaglandins and their derivatives, including this compound, are generally non-volatile due to the presence of multiple polar functional groups (hydroxyl groups). nih.gov Therefore, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. nih.govtcichemicals.com
Common derivatization strategies for prostaglandins involve the conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers and the esterification of any carboxylic acid groups. nih.gov For an amide like this compound, the hydroxyl groups would be the primary targets for derivatization. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for silylation. tcichemicals.com
Once derivatized, the sample can be analyzed on a GC system equipped with a capillary column, such as a 5% phenyl-methylpolysiloxane column, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. bch.ro The latter, GC-MS, provides both retention time data for quantification and mass spectral data for structural confirmation of the derivatives and any volatile metabolites. nih.gov
Table 2: General GC-MS Parameters for Derivatized Prostaglandin (B15479496) Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Derivatization Reagent | BSTFA or MSTFA |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., 150 °C to 300 °C at 10 °C/min) |
| Detector | Mass Spectrometer (Electron Ionization mode) |
This table outlines a general set of conditions for the GC-MS analysis of derivatized prostaglandins, which would require optimization for this compound derivatives.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions, such as the synthesis of this compound. google.comgoogle.com It allows for the quick assessment of the consumption of starting materials and the formation of the product.
For the analysis of prostaglandins and their derivatives, silica (B1680970) gel plates are typically used as the stationary phase. taltech.ee The mobile phase, or eluent, is a mixture of organic solvents chosen to achieve good separation between the starting materials, product, and any by-products. A common solvent system for prostaglandins is a mixture of chloroform, methanol, and acetic acid. biologists.com The spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent, such as a sulfuric acid solution followed by heating. bch.ro The retention factor (Rf) value for each spot provides a qualitative measure of its polarity and can be used to track the reaction's progress.
Spectroscopic Approaches for Structural Elucidation and Confirmation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its three-dimensional conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent (like CDCl₃ or DMSO-d₆) would be performed to fully assign the structure. researchgate.net
¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would show characteristic signals for the aromatic protons of the chlorophenoxy group, the vinylic protons of the two double bonds, the protons of the cyclopentane (B165970) ring, the protons adjacent to the hydroxyl groups, and the methyl amide protons. google.com
¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum would display distinct signals for the carbons of the aromatic ring, the olefinic carbons, the carbons of the cyclopentane ring, the carbons bearing hydroxyl groups, and the carbonyl and methyl carbons of the amide group. bch.ro
COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular framework. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic (C₆H₄Cl) | 6.7 - 7.3 | 110 - 160 |
| Vinylic (C=C-H) | 5.3 - 5.8 | 125 - 135 |
| Carbinol (CH-OH) | 3.8 - 4.5 | 70 - 80 |
| Amide (NH) | ~6.0 (broad) | - |
| Amide (C=O) | - | ~174 |
This table provides estimated chemical shift ranges based on data from similar prostaglandin analogues. bch.roresearchgate.netgoogle.com Actual values would be determined from the experimental spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (C₂₃H₃₂ClNO₅), the expected monoisotopic mass is approximately 437.1996 g/mol .
Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint. The fragmentation of prostaglandin analogues often involves the loss of water molecules from the hydroxyl groups, cleavage of the side chains, and fragmentation of the cyclopentane ring. uab.eduuab.edu The resulting fragment ions provide valuable information for confirming the structure of the molecule.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 438.2 | Protonated Molecule |
| [M+Na]⁺ | 460.2 | Sodiated Adduct |
| [M-H]⁻ | 436.2 | Deprotonated Molecule |
| [M+H-H₂O]⁺ | 420.2 | Loss of one water molecule |
This table presents the predicted m/z values for some of the key ions that would be expected in the mass spectrum of this compound. The exact fragmentation pattern would be determined experimentally.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com For a complex molecule like this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrations of its constituent bonds. specac.com
The structure of this compound contains several key functional groups: hydroxyl (-OH) groups, a secondary amide (-CONH-), an ether (-O-), alkene C=C double bonds, and an aromatic ring. Each of these groups absorbs IR radiation at specific frequencies (expressed as wavenumbers in cm⁻¹), allowing for their identification. caymanchem.com
Key absorptions in the IR spectrum of this compound include:
O-H Stretching: A strong and broad absorption band is expected in the region of 3200–3550 cm⁻¹ due to the stretching vibrations of the hydroxyl (-OH) groups. specac.com The broadness of this peak is a result of intermolecular hydrogen bonding. uobabylon.edu.iq
N-H Stretching: The N-H bond of the secondary amide typically shows a moderate absorption band between 3400–3250 cm⁻¹. orgchemboulder.com This peak may sometimes overlap with the broader O-H band. researchgate.net
C-H Stretching: Multiple peaks are observed in the C-H stretching region. The peaks just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹) are characteristic of the C-H bonds in the aromatic ring and the alkene (C=C-H) groups. libretexts.org Absorptions just below 3000 cm⁻¹ (around 3000-2850 cm⁻¹) correspond to the C-H bonds of the saturated (sp³) carbons in the cyclopentane ring and side chains. libretexts.org
C=O Stretching (Amide I Band): A very strong and sharp absorption peak is characteristic of the carbonyl (C=O) group in the secondary amide. This is known as the Amide I band and typically appears in the range of 1680–1630 cm⁻¹. specac.com
N-H Bending (Amide II Band): The N-H bending vibration, coupled with C-N stretching, results in the Amide II band. This is a moderate to strong peak usually found between 1570–1515 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the alkene side chains and the aromatic ring result in weak to medium peaks in the 1670–1585 cm⁻¹ region. libretexts.org
C-O Stretching: The spectrum will also show strong C-O stretching absorptions. The C-O stretch from the alcohol groups appears in the 1260–1000 cm⁻¹ range, while the aryl ether C-O stretch is typically found around 1250 cm⁻¹. uobabylon.edu.iq
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| 3550–3200 | O–H stretch, H-bonded | Alcohols | Strong, Broad |
| 3400–3250 | N–H stretch | Secondary Amide | Medium |
| 3100–3000 | C–H stretch | Aromatic & Alkene | Medium, Sharp |
| 3000–2850 | C–H stretch | Alkane | Medium, Sharp |
| 1680–1630 | C=O stretch | Secondary Amide (Amide I) | Strong |
| 1670-1585 | C=C stretch | Alkene & Aromatic | Weak to Medium |
| 1570–1515 | N–H bend | Secondary Amide (Amide II) | Medium to Strong |
| ~1250 | C–O stretch | Aryl Ether | Strong |
| 1260–1000 | C–O stretch | Alcohols | Strong |
This table presents generalized data based on established infrared spectroscopy correlation charts. specac.comorgchemboulder.comlibretexts.org Actual peak positions can vary slightly based on the specific molecular environment and sample preparation.
Techniques for Chiral Purity Determination
Ensuring the chiral purity of a stereoisomeric compound like this compound is critical. The biological activity of prostaglandin analogs is often highly dependent on their stereochemistry, with one enantiomer typically being significantly more potent than the other. taltech.ee High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for separating enantiomers and determining the enantiomeric excess (e.e.) of such compounds. csfarmacie.cz
The fundamental principle of chiral HPLC involves the differential interaction between the two enantiomers of the analyte and the chiral stationary phase. hplc.today This results in the two enantiomers having different retention times, allowing for their separation and quantification. researchgate.net
For cloprostenol and its analogs, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), have proven to be highly effective. researchgate.netnih.gov The separation can be performed in either normal-phase or reversed-phase mode. hplc.today
A typical HPLC method for the enantioselective analysis of cloprostenol would involve the following: researchgate.net
Column: A chiral column, for instance, a Chiralcel OD-RH, is used. This column has a cellulose-based stationary phase. researchgate.net
Mobile Phase: The mobile phase composition is crucial for achieving baseline resolution. A common approach for reversed-phase separation of prostaglandin analogs is a mixture of an organic solvent like acetonitrile and/or methanol with an aqueous buffer (e.g., sodium dihydrogenphosphate or water with a pH-modifying acid like trifluoroacetic acid). researchgate.netnih.gov The ratio of the organic solvent to the aqueous buffer is optimized to achieve the best separation. mdpi.com
Detection: UV detection is typically employed, with wavelengths set to where the compound exhibits strong absorbance, such as 210 nm or 274 nm for cloprostenol. researchgate.net
Quantification: The enantiomeric purity is determined by comparing the peak areas of the two separated enantiomers in the chromatogram.
Research has shown that for cloprostenol, an optimized separation system might consist of a Chiralcel OD-RH column with a mobile phase of acetonitrile and sodium dihydrogenphosphate buffer (e.g., in a 33:67 v/v ratio) at a controlled temperature. researchgate.net Such a method can achieve baseline resolution (R > 2.0) in a short analysis time. researchgate.net Studies on related prostaglandin F2α analogs also highlight the use of various Chiralpak and Chiralcel columns with mobile phases containing hexane/isopropanol/methanol for normal-phase separations or acetonitrile/water gradients for reversed-phase separations. google.com The addition of small amounts of water or acid to the mobile phase can significantly influence the selectivity and resolution of the enantiomers. nih.gov
| Parameter | Example HPLC Condition 1 | Example HPLC Condition 2 |
| Analyte | Cloprostenol Enantiomers | Prostaglandin F2α Enantiomers |
| Column | Chiralcel OD-RH | Chiracel OJ-RH |
| Mobile Phase | Acetonitrile:20mM Sodium Dihydrogenphosphate (pH 3.0) (33:67, v/v) | Acetonitrile:Methanol:Water (pH 4) (30:10:60, v/v) |
| Flow Rate | 0.7 mL/min | Not Specified |
| Temperature | 20 °C | 25 °C |
| Detection | UV at 274 nm or 210 nm | UV at 200 nm |
| Resolution (R) | 2.16 | 1.5 |
| Reference | researchgate.net | mdpi.com |
This table provides examples of published HPLC conditions for the chiral separation of cloprostenol and a closely related analog. researchgate.netmdpi.com Conditions must be specifically optimized for this compound.
Metabolism and Pharmacokinetic Studies in Preclinical Research Models
Biotransformation Pathways and Enzyme Interactions
The biotransformation of (+)-Cloprostenol methyl amide is anticipated to follow pathways characteristic of prostaglandin (B15479496) analogues, primarily involving enzymatic modification of its functional groups. As a prodrug, its metabolic activation and subsequent inactivation are key determinants of its pharmacological activity.
Susceptibility to 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the principal catalyst in the biological inactivation of numerous prostaglandins (B1171923). plos.orgplos.orggoogle.com This enzyme facilitates the oxidation of the 15-hydroxyl group to a 15-keto metabolite, a transformation that significantly diminishes the compound's biological activity. nih.gov It is well-established that prostaglandin F2α (PGF2α) and its analogues are substrates for 15-PGDH. biorxiv.orgresearchgate.net
Hydrolysis of the Methyl Amide Moiety
Prostaglandin analogues with ester or amide functionalities at the C-1 carboxyl group are typically designed as prodrugs. caymanchem.com These modifications enhance the lipophilicity of the molecule, facilitating its penetration across biological membranes. Once in the target tissue, these prodrugs are enzymatically hydrolyzed to the corresponding bioactive free acid.
For this compound, the hydrolysis of the methyl amide bond to yield the active (+)-Cloprostenol free acid is a critical activation step. This process is generally catalyzed by amidases, a class of hydrolase enzymes present in various tissues, including the liver and ocular structures. nih.govresearchgate.net Studies on other prostaglandin amides, such as bimatoprost (B1667075) (a prostaglandin F2α ethanolamide), have demonstrated that they undergo hydrolysis in ocular tissues to their active acid forms. drugbank.com Similarly, latanoprost (B1674536), an isopropyl ester, is effectively hydrolyzed by esterases in the cornea. nih.govmpa.se It is therefore highly probable that this compound is also a substrate for tissue amidases, leading to the formation of its pharmacologically active free acid. The rate of this hydrolysis is a key factor in the compound's pharmacokinetic profile. While the in vivo hydrolysis of prostaglandin amides is not as extensively documented as that of esters, it is a recognized metabolic pathway. caymanchem.com
In Vitro Metabolic Stability in Hepatic and Other Tissue Systems
In vitro metabolic stability assays are crucial in preclinical drug development for predicting the in vivo clearance of a compound. These studies typically utilize liver-derived systems such as isolated hepatocytes and microsomes, which contain a rich complement of drug-metabolizing enzymes.
Clearance Rates in Isolated Hepatocytes
Isolated hepatocytes provide a cellular environment that closely mimics the in vivo liver, containing both phase I and phase II metabolic enzymes. Studies with these cells can provide an estimate of the intrinsic clearance of a drug. While specific data on the clearance rate of this compound in isolated hepatocytes is not available in the current literature, studies with other prostaglandin analogues have been conducted. For example, the metabolic stability of various prostaglandin analogues has been assessed in rat hepatocytes. mpa.se It is anticipated that the clearance of this compound in hepatocytes would be a function of both the hydrolysis of the methyl amide and the subsequent metabolism of the resulting free acid.
Table 1: Illustrative Comparison of In Vitro Hepatic Clearance for Prostaglandin Analogues
| Compound | Animal Model | In Vitro System | Intrinsic Clearance (CLint) (mL/min/kg) | Data Source |
| This compound | Rat | Isolated Hepatocytes | Not Reported | - |
| Compound 9 (FP Receptor Antagonist) | Rat | Isolated Hepatocytes | 1.1 | mpa.se |
| Compound 8 (FP Receptor Antagonist) | Rat | Isolated Hepatocytes | 3.9 | mpa.se |
This table is for illustrative purposes and includes data for other prostaglandin receptor modulators to provide context for potential clearance rates.
Microsomal Stability Studies
Liver microsomes are a subcellular fraction rich in cytochrome P450 (CYP) enzymes and other phase I metabolic enzymes. Microsomal stability assays are commonly used to assess the metabolic lability of a compound. nih.gov Amide hydrolysis can occur in liver microsomes, although the primary enzymes responsible may vary. researchgate.net
For this compound, microsomal stability studies would provide insights into its susceptibility to oxidative metabolism by CYPs and hydrolysis by microsomal amidases. In the absence of direct data, it is worth noting that some prostaglandin amides exhibit greater chemical stability than their ester counterparts. mdpi.com Studies on prostaglandin ethanolamides have shown that they are relatively stable to hydrolysis in liver homogenates. researchgate.net This suggests that the methyl amide form of (+)-Cloprostenol may exhibit a degree of stability in liver microsomes.
Table 2: Hypothetical Microsomal Stability of this compound
| Compound | Species | In Vitro System | Half-life (t½) (min) | % Remaining at 60 min |
| This compound | Human | Liver Microsomes | Not Reported | Not Reported |
| This compound | Rat | Liver Microsomes | Not Reported | Not Reported |
| Propranolol (Reference) | Human | Liver Microsomes | ~20 | <10 |
This table illustrates the type of data generated from microsomal stability studies. Specific values for this compound are not currently available.
Pharmacokinetic Profiling in Non-Human Animal Models
Pharmacokinetic studies in non-human animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. While specific pharmacokinetic data for this compound is not published, the profiles of related prostaglandin analogues provide a framework for its expected behavior.
Following administration, it is anticipated that this compound, being more lipophilic than its free acid, would be readily absorbed. nih.gov Upon entering systemic circulation or target tissues, it would undergo hydrolysis to the active (+)-Cloprostenol. The pharmacokinetic profile would therefore reflect the properties of both the prodrug and the active metabolite.
Studies on other prostaglandin analogues in animals such as rabbits and dogs have provided detailed pharmacokinetic parameters. For example, after topical ocular administration of latanoprost to rabbits, peak concentrations of the active acid are observed in the aqueous humor. researchgate.nettandfonline.com Similarly, studies with bimatoprost in dogs have characterized its concentration in ocular tissues and its systemic absorption. nih.govarvojournals.org
The pharmacokinetic profile of this compound would likely be characterized by rapid absorption, followed by conversion to the active acid. The elimination half-life would be dependent on the rate of both its hydrolysis and the subsequent metabolism and excretion of the active moiety.
Table 3: Representative Pharmacokinetic Parameters of Prostaglandin Analogues in Animal Models Following Ocular Administration
| Compound | Animal Model | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Data Source |
| This compound | - | - | Not Reported | Not Reported | Not Reported | - |
| Bimatoprost | Dog | 30 µg | ~4.67 (Aqueous Humor) | 1 | - | arvojournals.org |
| Latanoprost Acid | Rabbit | 0.005% solution | 174.1 (Plasma) | 0.25 | - | researchgate.net |
| Bimatoprost | Rabbit | 0.03% solution | 10.73 (Iris-ciliary body) | 0.5 | 95.14 (Iris-ciliary body) | dovepress.com |
This table presents data for other prostaglandin analogues to illustrate typical pharmacokinetic parameters in preclinical models. Cmax, Tmax, and AUC refer to the maximum concentration, time to maximum concentration, and area under the concentration-time curve, respectively.
Absorption and Distribution Characteristics
Prostaglandin amides are generally characterized by increased lipophilicity compared to their corresponding carboxylic acid forms. researchgate.net This enhanced lipid solubility is expected to influence the absorption and distribution of this compound. Amides of prostaglandins may serve as prodrugs, which are hydrolyzed in specific tissues to release the biologically active free acid. researchgate.netbiocat.com
Upon administration, it is anticipated that this compound would be rapidly absorbed. Studies on the parent compound, d-cloprostenol (B24006), have shown that it is quickly absorbed and distributed to various tissues following intramuscular administration. bioscience.co.uk The modification to a methyl amide is likely to facilitate passage across biological membranes, potentially leading to wider distribution into tissues compared to the free acid form.
In the context of ocular application, which is a common route for prostaglandin analogues, the cornea possesses enzymatic activity capable of hydrolyzing prostaglandin amides. Studies on bimatoprost, a PGF2α ethyl amide, have demonstrated its conversion to the corresponding free acid within human and bovine corneal tissue. nih.gov A similar mechanism can be hypothesized for this compound, where corneal enzymes would hydrolyze the amide bond, releasing the active (+)-cloprostenol free acid at the site of action. The rate of this hydrolysis is a key factor in the compound's pharmacokinetics. For instance, the conversion rate of various N-ethyl amides of prostaglandins in bovine and human corneal tissue has been reported to be approximately 2.5 µg/g of corneal tissue per hour. bioscience.co.uk
The distribution of prostaglandin analogues is generally extensive. For the parent compound cloprostenol (B1669231), after intramuscular injection in cows, residues were detectable in the kidney and liver. europa.eu Given its increased lipophilicity, this compound may exhibit a different distribution pattern, potentially with higher concentrations in fatty tissues.
Elimination Kinetics and Half-Life Determination
The elimination of prostaglandins and their analogues is typically a rapid process involving enzymatic degradation. The primary metabolic pathway for cloprostenol is β-oxidation of the carboxylic acid side chain, leading to the formation of tetranor and dinor metabolites, which are then excreted, primarily in the urine. bioscience.co.ukentokey.com As this compound is expected to be a prodrug, its elimination kinetics will be influenced by the rate of its hydrolysis to the active free acid.
The slower hydrolysis of prostaglandin N-amides compared to esters suggests that amide prodrugs could offer a more sustained release of the active compound, thereby prolonging the therapeutic effect. bioscience.co.uk
| Parameter | Compound | Species | Value | Reference |
| Half-Life | Cloprostenol Sodium | Cow | ~3 hours | caymanchem.com |
| Half-Life | Dinoprost (PGF2α) | Human (amniotic fluid) | 3 to 6 hours | drugbank.com |
| Half-Life | Dinoprost (PGF2α) | Human (plasma) | < 1 minute | wikipedia.org |
| Amide Hydrolysis Rate | Prostaglandin N-ethyl amides | Bovine/Human Cornea | ~2.5 µg/g/hr | bioscience.co.uk |
Bioavailability Assessment of Novel Amide Forms
The bioavailability of prostaglandin analogues, particularly after topical administration, is a critical factor for their therapeutic success. The low aqueous solubility of many prostaglandins can hamper their bioavailability. nih.govnih.gov The formation of more lipophilic amide derivatives like this compound is a strategy to potentially enhance bioavailability. researchgate.net
Studies on other prostaglandin amide prodrugs, such as bimatoprost, have been central to understanding this concept. While bimatoprost is an effective therapeutic agent, the extent of its hydrolysis to the free acid in vivo has been a subject of investigation. entokey.com The slower hydrolysis of amides compared to esters can result in a more sustained delivery of the active acid, which may be beneficial for reducing the frequency of administration. nih.gov
Assessing the bioavailability of novel amide forms like this compound in preclinical models would involve administering the compound and measuring the plasma concentrations of both the intact amide and its free acid metabolite over time. This would allow for the determination of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), providing a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for this compound is not currently available, the findings from related prostaglandin amides suggest that this chemical modification holds promise for improving the pharmacokinetic properties of prostaglandin-based therapeutics.
Comparative Preclinical Assessment of Prostaglandin F2α Analogs
Relative Potency and Efficacy of (+)-Cloprostenol methyl amide versus Other Analogs (e.g., Latanoprost (B1674536), Bimatoprost (B1667075), Travoprost (B1681362), Fluprostenol)
The relative potency and efficacy of prostaglandin (B15479496) analogs are critical determinants of their pharmacological profiles. While direct comparative studies for this compound are scarce, analysis of its parent compound and related analogs provides significant insight.
(+)-Cloprostenol, the parent carboxylic acid of this compound, is a high-affinity FP receptor agonist and a potent synthetic analog of PGF2α. caymanchem.com In animal models, it has demonstrated significantly higher potency than the endogenous PGF2α. For instance, it is reported to be 100 and 200 times more potent than PGF2α for terminating pregnancy in rats and hamsters, respectively. caymanchem.com This highlights the potent biological activity of the core cloprostenol (B1669231) structure.
When comparing clinically used glaucoma medications, studies have established a hierarchy of potency at the FP receptor. The free acids of bimatoprost and travoprost are approximately 3 to 10 times and 10 times more potent, respectively, in activating the FP receptor than the free acid of latanoprost.
In a study on isolated guinea-pig aorta, the contractile activity of several PGF analogs was assessed, providing a measure of potency (pEC₅₀) on this tissue. The results indicated differences in potency between (+)-cloprostenol and the free acid of latanoprost.
Table 7.1.1: Comparative Potency of Prostaglandin Analogs on Guinea-Pig Aorta
| Compound | Potency (pEC₅₀) |
|---|---|
| (+)-Cloprostenol | 6.55 ± 0.05 |
| Latanoprost-FA | 5.25 ± 0.15 |
Data reflects agonist activity on guinea-pig aorta under specific experimental conditions and indicates that on this tissue, (+)-cloprostenol is more potent than the free acid of latanoprost. Source: smolecule.com
The modification of the C-1 carboxyl group into a methyl amide, as in this compound, creates a more lipophilic compound. caymanchem.com Amides of prostaglandins (B1171923) may function as prodrugs, which require hydrolysis in target tissues, such as the cornea, to release the bioactive free acid. caymanchem.comcaymanchem.com This conversion is often slower than the hydrolysis of ester prodrugs like latanoprost and travoprost, potentially leading to different pharmacokinetic and pharmacodynamic profiles. caymanchem.com
Differential Receptor Activation Profiles Among Prostaglandin Analogs
Prostaglandin analogs exert their effects by interacting with a family of G protein-coupled receptors known as prostanoid receptors. While the FP receptor is the primary target for many PGF2α analogs used in glaucoma, their activity at other receptors can lead to differential pharmacological effects.
(+)-Cloprostenol is characterized primarily as a potent FP receptor agonist. caymanchem.com However, research indicates that its activity is not exclusively limited to the FP receptor. Studies on isolated guinea-pig aorta have shown that (+)-cloprostenol, along with PGF2α and latanoprost free acid, can induce smooth muscle contraction through a synergistic co-activation of both EP₃ and TP receptors. smolecule.com
In contrast, other analogs are designed for high selectivity. Latanoprost acid and travoprost acid are considered potent and selective FP receptor agonists. nih.gov Travoprost, in particular, demonstrates sub-micromolar affinity for the DP, EP₁, EP₃, EP₄, IP, and TP receptors, underscoring its high selectivity for the FP receptor.
The receptor profile of bimatoprost is unique and has been a subject of scientific discussion. One prominent hypothesis suggests that bimatoprost, an amide, acts as a "prostamide" and may exert its effects through a distinct prostamide receptor, rather than or in addition to the FP receptor. nih.govresearchgate.net This theory is supported by findings that prostamides often show little meaningful activity at prostanoid receptors, including the FP receptor, and that their pharmacological actions cannot always be explained by FP receptor activation alone. nih.govscienceopen.com
The modification of (+)-cloprostenol to its methyl amide form could potentially alter its receptor activation profile. As a prostamide-like molecule, it is plausible that this compound could exhibit unique pharmacology, similar to bimatoprost, potentially interacting with prostamide receptors. However, without specific binding affinity and functional assay data for this compound, its precise receptor activation profile remains to be elucidated.
Table 7.2.1: Primary and Secondary Receptor Activities of Select Prostaglandin Analogs
| Analog | Primary Receptor Target | Other Known Receptor Interactions |
|---|---|---|
| (+)-Cloprostenol | FP | EP₃, TP (co-activation) smolecule.com |
| Latanoprost | FP | EP₁, EP₃; weak on EP₂ selcukmedj.org |
| Travoprost | FP | Low affinity for DP, EP₁, EP₃, EP₄, IP, TP |
| Bimatoprost | Prostamide / FP | Weak interaction with FP, EP₁, EP₃ researchgate.net |
| Fluprostenol | FP | N/A |
This table summarizes the general receptor profiles based on available literature. The profile for this compound is inferred from its parent compound and its chemical class.
Comparative Pharmacological Actions in Relevant Animal Models
Animal models are indispensable for the preclinical evaluation and comparison of prostaglandin analogs. The parent compound, (+)-cloprostenol, is well-characterized as a potent luteolytic agent, causing the functional and morphological regression of the corpus luteum. labchem.com.my This action is particularly pronounced in rats and hamsters, where its potency far exceeds that of endogenous PGF2α. caymanchem.com This potent luteolytic activity has also been confirmed in cultured luteal cells from felid species.
In ophthalmology, animal models of glaucoma are used to assess the intraocular pressure (IOP)-lowering capabilities of these analogs. Comparative studies in a mouse model have evaluated the effects of several clinically used prostaglandin analogs.
Table 7.3.1: Maximum IOP Reduction in a Mouse Model
| Analog (Concentration) | Maximum IOP Reduction (%) | Time to Max Reduction (hours) |
|---|---|---|
| Latanoprost (0.005%) | 18.7% ± 2.5% | 2 |
| Travoprost (0.004%) | 20.8% ± 4.6% | 6 |
| Tafluprost (0.005%) | 20.2% ± 2.0% | 2 |
Source: caymanchem.com
These studies demonstrate the utility of the mouse model for differentiating the pharmacological responses to various prostaglandin analogs. caymanchem.com
Studies in neonatal rat cardiomyocytes have also revealed differential effects. Prostanoid FP receptor agonists, including cloprostenol and latanoprost, produced a concentration-dependent decrease in the beating rate, indicating a negative chronotropic effect mediated by the FP receptor in this model.
Utility of this compound as a Research Tool or Chemical Probe for Prostanoid Receptor Studies
This compound serves as a valuable compound in pharmacological research. researchgate.net Its utility stems from its identity as a derivative of (+)-cloprostenol, a well-understood, potent FP receptor agonist, combined with the specific chemical properties conferred by the methyl amide group.
One key characteristic is its increased lipophilicity compared to the parent carboxylic acid. caymanchem.com This property makes it a useful tool for studies where enhanced membrane permeability is desired to investigate prostaglandin-related pathways and receptor interactions within cellular or tissue systems. researchgate.net
Furthermore, as a prostaglandin amide, it can be used as a model compound to explore the pharmacology of "prostamides." The ongoing research into bimatoprost and the existence of distinct prostamide receptors highlights the need for a diverse range of chemical probes to characterize these alternative signaling pathways. nih.govresearchgate.net this compound can be used in comparative studies alongside its parent acid and corresponding esters to dissect the structure-activity relationships of C-1 modifications and differentiate between FP receptor-mediated effects and potential prostamide receptor-mediated effects.
Q & A
Q. How can researchers tailor their manuscripts to meet journal-specific formatting requirements?
- Methodological Answer : Before submission, review the target journal’s "Instructions for Authors" for structural preferences (e.g., separate Results/Discussion sections). Align the abstract with the journal’s scope using keywords like "prostaglandin analogs" or "toxicology." Use citation managers to format references in the required style (e.g., ACS, APA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
